5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a furan and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination is performed using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 5-position.
Introduction of the Furan and Thiophene Moieties: The furan and thiophene groups are introduced through a series of coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be employed using palladium catalysts to link the furan and thiophene rings to the pyrimidine core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the pyrimidine core using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group at the 5-position of the pyrimidine can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Amine or thiol nucleophiles, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N1-(dibenzo[b,d]furan-4-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine
- 5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine
Uniqueness
5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is unique due to its specific combination of furan and thiophene moieties attached to a pyrimidine core. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJLLGPCIESCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.